4-Phenyl-1-piperidineacetyl chloride
Description
4-Phenyl-1-piperidineacetyl chloride (CAS: 61087-51-2; molecular formula: C₁₉H₂₂N₂O₂·HCl) is a piperidine derivative characterized by a phenyl group at the 4-position and an acetyl chloride moiety at the 1-position of the piperidine ring . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules such as analgesics, antipsychotics, and antimicrobial agents. Its reactivity stems from the electrophilic acetyl chloride group, which facilitates nucleophilic substitutions or acylations in synthetic pathways .
Properties
CAS No. |
61210-02-4 |
|---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
2-(4-phenylpiperidin-1-yl)acetyl chloride |
InChI |
InChI=1S/C13H16ClNO/c14-13(16)10-15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
OJCQKEAQONUNBH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(=O)Cl |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional distinctions between 4-phenyl-1-piperidineacetyl chloride and analogous compounds:
Key Observations:
- Electrophilic Reactivity : The acetyl chloride group in this compound enhances its utility in acylations compared to the acetamide group in 2-chloro-N-[4-(1-piperidinyl)phenyl]acetamide, which is less reactive toward nucleophiles .
- Biological Activity : Piperidine derivatives with methoxyphenyl substituents, such as the compound in , exhibit confirmed antimicrobial properties, whereas this compound’s bioactivity remains underexplored but inferred from its role as an intermediate.
- Salt vs. Neutral Form : Unlike the hydrochloride salt in , the acetyl chloride derivative is more reactive but less stable under humid conditions, necessitating stringent storage protocols.
Conformational Analysis
Piperidine ring puckering, as described in , influences the spatial arrangement of substituents. For example, the acetyl chloride group in this compound may adopt axial or equatorial positions depending on ring puckering, impacting its reactivity. However, crystallographic data for this compound are absent in the evidence, unlike the structurally resolved 1-acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one .
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